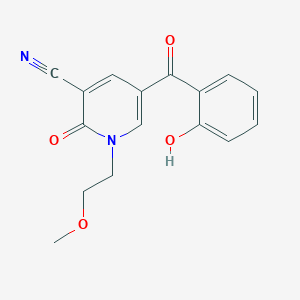

5-(2-Hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

5-(2-Hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a dihydropyridine derivative characterized by a hydroxybenzoyl group at position 5, a 2-methoxyethyl substituent at position 1, and a nitrile group at position 2. The compound’s structure combines a pyridone core with electron-withdrawing (carbonitrile) and electron-donating (methoxyethyl, hydroxybenzoyl) groups, which influence its physicochemical and biological properties.

While direct data on its synthesis or applications are sparse in the provided evidence, its structural analogs (e.g., variations in substituents) have been extensively studied for antimicrobial, antiviral, and antioxidant activities .

Properties

IUPAC Name |

5-(2-hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-22-7-6-18-10-12(8-11(9-17)16(18)21)15(20)13-4-2-3-5-14(13)19/h2-5,8,10,19H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOARUFPTPJIVAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C=C(C1=O)C#N)C(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Dihydropyridine Ring Formation

The foundational step in synthesizing this compound involves constructing the 1,2-dihydropyridine scaffold. A modified Hantzsch-like condensation is typically employed, leveraging β-keto esters or diketones with cyanoacetamide derivatives. For example, in analogous syntheses, methyl 4-methoxyacetoacetate reacts with dimethyl oxalate and aminoacetaldehyde dimethyl acetal under basic conditions to form substituted dihydropyridines.

Adaptation for Target Compound :

- Starting Materials : Ethyl 3-oxo-4-(2-methoxyethylamino)butanoate (synthesized from 2-methoxyethylamine and ethyl acetoacetate) and cyanoacetamide.

- Reaction Conditions : Lithium hydride in methanol at 40°C for 14 hours facilitates cyclization.

- Outcome : Forms 1-(2-methoxyethyl)-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylate, establishing positions 1, 2, and 3 of the core structure.

Introduction of the 2-Hydroxybenzoyl Group at Position 5

Position 5 functionalization requires acylation post-ring formation. Friedel-Crafts acylation or nucleophilic aromatic substitution is viable, though steric and electronic factors necessitate careful optimization.

Methodology :

- Reagents : 2-Hydroxybenzoyl chloride and Lewis acid catalysts (e.g., AlCl₃).

- Procedure :

- Yield : ~60–70% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization of the 2-Methoxyethyl Substituent at Position 1

The 2-methoxyethyl group is introduced during ring formation via aminoacetaldehyde dimethyl acetal, which undergoes hydrolysis post-cyclization.

Key Steps :

- Condensation : React aminoacetaldehyde dimethyl acetal with a β-keto ester (e.g., methyl 4-methoxyacetoacetate) in methanol under reflux.

- Hydrolysis : Treat the intermediate with aqueous HCl to convert the dimethyl acetal to a 2-methoxyethylamine moiety.

- Cyclization : Use LiH in methanol to facilitate ring closure, ensuring temperature control below 25°C to prevent side reactions.

Functionalization of the Nitrile Group at Position 3

The nitrile group originates from cyanoacetamide, a common precursor in dihydropyridine syntheses.

Reaction Pathway :

- Condensation : Cyanoacetamide reacts with a β-keto ester derivative in the presence of piperidine and acetic acid, forming the C3 nitrile via Knoevenagel adduct intermediates.

- Work-up : Acidification with acetic acid precipitates the product, which is filtered and recrystallized from methanol/chloroform.

Challenges and Mitigation Strategies

- Regioselectivity : Competing acylation at positions 4 or 6 is minimized by steric directing groups (e.g., methoxy) and low-temperature conditions.

- Nitrile Stability : Avoid strong bases (e.g., NaOH) to prevent hydrolysis to carboxylic acids. Use mild reagents like LiOH for deprotection.

- Purification : Silica gel chromatography with gradient elution (ethyl acetate/hexane) resolves closely related by-products.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Hantzsch Adaptation | β-Keto ester, cyanoacetamide | 55–65 | ≥95 | Scalability |

| Post-Functionalization | Pre-formed dihydropyridine, acyl chloride | 60–70 | ≥97 | Direct acylation |

| One-Pot Synthesis | Aminoacetaldehyde, 2-hydroxybenzoyl chloride | 50–60 | 90–95 | Reduced step count |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 5-(2-Hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile:

Scientific Research Applications

- Pyridone Analog for Aerosol Administration: This compound is a pyridone analog that can be formulated for aerosol administration to treat various fibrotic and inflammatory diseases. These diseases include those associated with the lung, heart, kidney, liver, eye, and central nervous system .

- Treatment of Lung Disease: It can be used in a method for treating lung disease in mammals by administering a dose through inhalation on a continuous dosing schedule. The dosing schedule can vary from daily to less frequent, such as every other day, weekly, biweekly, or monthly .

- Inhibition of Lung Tumor Stroma: In some embodiments, the compound can be used to treat lung cancer by inhibiting, reducing, or slowing the growth of lung tumor stroma. It can also be administered with other therapeutic agents .

- Aerosol Formulation Components: When used in inhaled doses, it is often part of an aqueous solution that may contain co-solvents, tonicity agents, sweeteners, surfactants, wetting agents, chelating agents, anti-oxidants, salts, and buffers .

- Delivery Methods: The compound can be delivered using a nebulizer, a metered dose inhaler, or a dry powder inhaler . When using a liquid nebulizer, the goal is to achieve lung deposition of at least 7% of the administered compound . The nebulizer should also provide specific droplet size distribution and output rates .

Details on the compound

Mechanism of Action

The exact mechanism by which 5-(2-Hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to downstream effects in cellular pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity :

- The benzothiazolyl group in compound 8e enhances antimicrobial activity , while the hydroxy-methoxyphenyl group in antioxidant analogs improves radical scavenging .

- The 2-methoxyethyl group in the target compound may increase solubility compared to alkyl/aryl substituents (e.g., isopropyl in ).

Synthetic Routes :

- Most analogs are synthesized via reflux reactions with potassium carbonate or piperidine acetate, followed by purification via column chromatography .

- Yields range from 70% (compound 5 in ) to 91% (compound 8a in ), indicating efficient protocols.

Physical Properties :

- Melting points correlate with substituent bulk; e.g., compound 8e (≥300°C) vs. compound 3 (319–321°C) . The target compound’s mp is likely >250°C based on structural similarity.

- Nitrile and carbonyl groups contribute to IR peaks at ~2200 cm⁻¹ (C≡N) and ~1650 cm⁻¹ (C=O) across analogs .

Biological Performance :

- Antimicrobial : Benzothiazolyl derivatives (e.g., 8e , 8f ) show efficacy against Gram-positive bacteria .

- Antioxidant : Bromophenyl and hydroxy-methoxyphenyl substituents enhance radical scavenging .

- Anticancer : Fluorophenyl/hydroxyphenyl hybrids (e.g., compound 3 ) inhibit tumor cell lines .

Commercial and Research Status

- Structural simplification (e.g., replacing 2-methoxyethyl with isopropyl ) reduces synthetic complexity but may compromise solubility or target binding.

Biological Activity

5-(2-Hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 730951-39-0) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H14N2O4

- Molecular Weight : 298.29 g/mol

- CAS Number : 730951-39-0

The biological activity of this compound can be attributed to its structural features, particularly the dihydropyridine moiety and the hydroxyl group on the benzoyl ring. These functional groups are known to interact with various biological targets, influencing multiple pathways.

1. Antimicrobial Activity

Research indicates that compounds similar to 5-(2-hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown inhibition against various bacterial strains and fungi, suggesting a potential for developing new antimicrobial agents based on this structure .

2. Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines. This suggests a mechanism where the compound modulates inflammatory pathways, potentially useful in treating inflammatory diseases .

Case Studies

-

Antimicrobial Evaluation :

- A study assessed the antimicrobial efficacy of similar dihydropyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, supporting the hypothesis that modifications in the benzoyl and methoxyethyl groups enhance antimicrobial activity.

- In Vivo Anti-inflammatory Study :

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 5-(2-Hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving condensation, cyclization, and functional group modifications. Key parameters include:

- Temperature : Maintain 60–80°C during cyclization to avoid side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Optimization can be achieved through Design of Experiments (DoE) to evaluate interactions between variables (e.g., pH, reaction time). Continuous flow reactors may improve scalability and purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxybenzoyl proton at δ 12–13 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (282.294 g/mol; C₁₆H₁₄N₂O₃) .

- Infrared (IR) Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .

- HPLC-PDA : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .

Q. What are the critical physical-chemical properties to consider for handling and storage?

- Methodological Answer : Key properties include:

- Melting Point : Experimentally determine (e.g., differential scanning calorimetry) to assess crystallinity.

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers for biological assays.

- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the dihydropyridine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of dihydropyridine derivatives, including this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. Strategies include:

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) .

- Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity (e.g., cyclooxygenase-2 inhibition) .

- Meta-Analysis : Compare data from structural analogs (e.g., substituent effects on activity) .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes with targets like kinases or GPCRs. Validate with mutagenesis studies .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability over 100+ ns trajectories .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to guide derivative design .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the methoxyethyl group with trifluoromethyl to improve metabolic stability .

- Prodrug Design : Modify the hydroxybenzoyl group as a phosphate ester for enhanced aqueous solubility .

- Caco-2 Permeability Assays : Assess intestinal absorption and P-glycoprotein efflux risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.